molecular formula C27H26ClN3O3 B2549053 N-(3-chloro-2-methylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 893788-88-0

N-(3-chloro-2-methylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No. B2549053
M. Wt: 475.97
InChI Key: DOJNZYBPLKFKJV-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-2-methylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic applications, including antiviral, antiapoptotic, and antibacterial activities. These compounds have shown significant potential in treating diseases such as Japanese encephalitis and tuberculosis, and they have been studied for their efficacy against drug-resistant strains of pathogens .

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves various chemical reactions to introduce functional groups and create the desired molecular structure. For instance, the synthesis of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a related compound, has been reported to show significant therapeutic efficacy in treating Japanese encephalitis . Similarly, the synthesis of 2-(Quinolin-4-yloxy)acetamides has been carried out with additional chemical modifications to yield potent antitubercular agents . Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have also been synthesized using a Passerini three-component reaction, demonstrating the versatility of synthetic approaches for anilidoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is crucial for their biological activity. The spatial orientation of these compounds can significantly affect their interaction with biological targets. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide structure with a tweezer-like geometry, which is important for its anion coordination properties . The molecular modeling studies of quinoxaline derivatives, which share structural similarities with anilidoquinoline derivatives, have identified key residues for binding to the human thymidylate synthase enzyme, suggesting that the molecular structure is critical for selective inhibition .

Chemical Reactions Analysis

Anilidoquinoline derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the bromination of (3-pyrrolin-1-yl)quinolines and the reactivity of (2-oxopyrrolidin-1-yl)quinolines toward reducing agents have been explored to create a broad range of functionalized aminoquinolines . These reactions are important for the synthesis of compounds with potential antiplasmodial and antifungal activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, stability, and reactivity, are important for their therapeutic application. The compounds synthesized in the studies have shown low toxicity to mammalian cells and no sign of cardiac toxicity in zebrafish models, indicating a favorable safety profile . Additionally, the compounds have demonstrated intracellular activity against pathogens, suggesting that their physical and chemical properties are conducive to penetrating biological membranes and reaching intracellular targets .

Scientific Research Applications

Synthesis and Structural Studies

Quinoline derivatives, including those with amide bonds, have been synthesized for various applications, focusing on their structural and crystallographic properties. Karmakar et al. (2009) explored co-crystals and salts of quinoline derivatives, revealing insights into their structural aspects through co-crystallization with aromatic diols and analysis of hydrated forms and symmetry in crystal structures (Karmakar, Kalita, & Baruah, 2009). Another study by Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives on anion coordination, providing valuable information on the geometric configurations and assembly of quinoline-based compounds in crystal structures (Kalita & Baruah, 2010).

Applications in Antimicrobial and Antifungal Activities

Quinoline derivatives have shown potential in antimicrobial and antifungal applications. A study by Debnath and Ganguly (2015) synthesized novel indolin-1-yl-N-aryl acetamide derivatives, evaluating their efficacy against various pathogenic microorganisms. Some compounds exhibited significant antibacterial and antifungal activities, highlighting the potential of quinoline-based compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Fluorescent Properties and Sensor Applications

The fluorescent properties of quinoline derivatives have been studied for potential sensor applications. Wu et al. (2008) synthesized lanthanide complexes with aryl amide ligands, exploring their fluorescent properties and potential as sensors. The study provides insights into the design of quinoline-based fluorescent materials for various applications (Wu, Cheng, Yan, & Tang, 2008).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-17-7-10-21(11-8-17)29-15-20-13-19-9-12-22(34-3)14-25(19)31(27(20)33)16-26(32)30-24-6-4-5-23(28)18(24)2/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJNZYBPLKFKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

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